molecular formula C14H8Br2O3 B14081270 2,7-Dibromo-9H-xanthene-9-carboxylic acid CAS No. 100540-89-4

2,7-Dibromo-9H-xanthene-9-carboxylic acid

Katalognummer: B14081270
CAS-Nummer: 100540-89-4
Molekulargewicht: 384.02 g/mol
InChI-Schlüssel: XGKZGBSBIXWDHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Dibromo-9H-xanthene-9-carboxylic acid is a brominated derivative of xanthene-9-carboxylic acid This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions on the xanthene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9H-xanthene-9-carboxylic acid typically involves the bromination of xanthene-9-carboxylic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 2 and 7 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored closely to prevent over-bromination and to ensure the selective introduction of bromine atoms at the desired positions .

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Dibromo-9H-xanthene-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted xanthene derivatives depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives and other reduced forms.

Wissenschaftliche Forschungsanwendungen

2,7-Dibromo-9H-xanthene-9-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2,7-Dibromo-9H-xanthene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical processes. It can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2,7-Dibromo-9H-xanthene-9-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

100540-89-4

Molekularformel

C14H8Br2O3

Molekulargewicht

384.02 g/mol

IUPAC-Name

2,7-dibromo-9H-xanthene-9-carboxylic acid

InChI

InChI=1S/C14H8Br2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18)

InChI-Schlüssel

XGKZGBSBIXWDHV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C(C3=C(O2)C=CC(=C3)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.